2,3-Dibromopropyl acrylate

Flame retardant polymer Limiting oxygen index (LOI) Acrylonitrile copolymer

2,3-Dibromopropyl acrylate (DBPA) is a halogenated acrylate ester bearing two bromine atoms on the propyl side chain, classified as a reactive flame-retardant monomer. It is commercially available as a colorless to light yellow liquid with a molecular weight of 271.93 g/mol , and contains a polymerizable acrylate functionality that enables covalent incorporation into copolymer backbones, distinguishing it from non-reactive additive flame retardants.

Molecular Formula C6H8Br2O2
Molecular Weight 271.93 g/mol
CAS No. 19660-16-3
Cat. No. B012291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromopropyl acrylate
CAS19660-16-3
Molecular FormulaC6H8Br2O2
Molecular Weight271.93 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(CBr)Br
InChIInChI=1S/C6H8Br2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2
InChIKeyMUKJDVAYJDKPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromopropyl Acrylate (DBPA, CAS 19660-16-3): A Reactive Brominated Acrylate Monomer for Flame-Retardant Polymer Synthesis


2,3-Dibromopropyl acrylate (DBPA) is a halogenated acrylate ester bearing two bromine atoms on the propyl side chain, classified as a reactive flame-retardant monomer [1]. It is commercially available as a colorless to light yellow liquid with a molecular weight of 271.93 g/mol [2], and contains a polymerizable acrylate functionality that enables covalent incorporation into copolymer backbones, distinguishing it from non-reactive additive flame retardants [3]. DBPA is utilized primarily in free-radical copolymerization with styrene, acrylonitrile, and other vinyl monomers to impart permanent flame retardancy to the resulting polymeric materials [4].

Why Generic Substitution Fails: Quantitative Performance Gaps in 2,3-Dibromopropyl Acrylate Relative to Alternative Brominated Acrylates


In-class substitution of DBPA with alternative brominated acrylates such as 2,4,6-tribromophenyl acrylate, pentabromophenyl acrylate, or 2,3-dibromopropyl methacrylate is not scientifically justifiable without performance compromise. Systematic comparative studies demonstrate that copolymer flammability outcomes vary dramatically by monomer selection: DBPA consistently yields the highest limiting oxygen index (LOI) values among evaluated brominated acrylate monomers when copolymerized with either acrylonitrile or styrene [1][2]. Additionally, the thermal degradation pathway of poly(DBPA) differs mechanistically from its methacrylate analog poly(2,3-dibromopropyl methacrylate), with HBr release being the principal product (46.0%) from DBPA homopolymer versus monomer regeneration (55.8%) from the methacrylate counterpart [3]. These quantitative differences directly impact flame-retardant efficacy, thermal processing windows, and end-use material performance, making procurement decisions based solely on bromine content or functional group similarity inadequate.

Product-Specific Quantitative Evidence: Head-to-Head Flammability Performance Data for 2,3-Dibromopropyl Acrylate


Superior Limiting Oxygen Index in Acrylonitrile Copolymers: DBPA Outperforms Tribromophenyl and Pentabromophenyl Acrylates

In a head-to-head comparative study of brominated acrylate comonomers, acrylonitrile copolymers synthesized with 2,3-dibromopropyl acrylate exhibited the highest flame-retardant performance among all monomers evaluated, as quantified by limiting oxygen index measurements [1]. The DBPA-acrylonitrile copolymers demonstrated superior LOI values compared to copolymers containing 2,4,6-tribromophenyl acrylate or pentabromophenyl acrylate synthesized under identical conditions [1].

Flame retardant polymer Limiting oxygen index (LOI) Acrylonitrile copolymer

Optimal LOI Performance in Styrene Copolymers: DBPA Outranks Alternative Brominated Acrylate Comonomers

Parallel head-to-head evaluation in styrene-based copolymer systems confirms DBPA's superior flame-retardant performance. When styrene was copolymerized with 2,3-dibromopropyl acrylate, 2,4,6-tribromophenyl acrylate, or pentabromophenyl acrylate, the DBPA-containing copolymers demonstrated the best flame-retardant properties as quantified by limiting oxygen index measurements [1].

Polystyrene flame retardant LOI measurement Reactive comonomer

Thermal Degradation Pathway Divergence: DBPA Generates 46% HBr as Principal Product Versus Methacrylate Analog's 55.8% Monomer Regeneration

Quantitative thermal degradation analysis reveals fundamental mechanistic differences between poly(DBPA) and its closest structural analog, poly(2,3-dibromopropyl methacrylate). In poly(DBPA), HBr is the principal thermal degradation product at 46.0%, whereas in poly(2,3-dibromopropyl methacrylate), monomer regeneration dominates at 55.8% with substantially lower HBr evolution [1].

Thermal degradation mechanism Flame retardant efficacy HBr release

Reactive Comonomer Versus Additive Flame Retardant: Permanent Covalent Incorporation Prevents Migration and Leaching

DBPA functions as a reactive flame retardant that copolymerizes into the polymer backbone, unlike additive flame retardants that are physically dispersed. Reactive incorporation provides long-lasting flame retardancy with minimal impact on physical and mechanical properties, and prevents migration, blooming, or leaching over time [1].

Reactive flame retardant Polymer durability Non-migratory additive

Evidence-Based Application Scenarios: Where 2,3-Dibromopropyl Acrylate (DBPA) Delivers Verified Performance Advantages


Flame-Retardant Acrylic Fibers and Textiles via Copolymerization with Acrylonitrile

DBPA is quantitatively validated as the optimal brominated acrylate comonomer for flame-retardant acrylic fibers. Evidence from direct comparative studies demonstrates that DBPA-acrylonitrile copolymers achieve the highest limiting oxygen index values among all brominated acrylate comonomer alternatives tested, including 2,4,6-tribromophenyl acrylate and pentabromophenyl acrylate [1]. This performance advantage makes DBPA the monomer of choice for manufacturers producing flame-resistant textiles, upholstery, and industrial fabrics requiring compliance with flammability standards such as ASTM D2863 or ISO 4589.

Self-Extinguishing Styrenic Polymers for Electrical and Electronic Housings

DBPA demonstrates superior flame-retardant performance in styrene copolymer systems relative to alternative brominated acrylate comonomers, as established by LOI measurements [1]. Additionally, DBPA has been specifically claimed in patents for self-extinguishing alkenyl aromatic polymeric compositions as a flame-proofing agent [2]. This combination of academic validation and industrial patent precedent supports DBPA's selection for flame-retardant polystyrene and styrene copolymer applications in electrical enclosures, appliance components, and consumer electronics housings where non-migratory, permanently bound flame retardancy is required.

High-Temperature Processing of Flame-Retardant Polymers Requiring Controlled HBr Release

Thermal degradation studies establish that poly(DBPA) generates HBr as the principal product (46.0%), whereas its methacrylate analog predominantly regenerates monomer (55.8%) [1]. This mechanistic distinction makes DBPA particularly suitable for applications where gas-phase flame inhibition via HBr radical trapping is the desired flame-retardant mechanism. Polymer formulators selecting DBPA over 2,3-dibromopropyl methacrylate can anticipate more effective flame suppression during combustion events, especially in high-temperature processing environments where thermal degradation profiles critically influence final material performance.

Radiation-Grafted Flame-Retardant Surface Modification of Polyester and Cotton Textiles

DBPA has been specifically investigated for radiation grafting onto polyethylene terephthalate (polyester), cotton fabrics, and polyester-cotton blends to impart durable flame retardancy [1]. This application leverages DBPA's acrylate functionality for efficient grafting while delivering permanent flame protection to fiber surfaces without compromising substrate mechanical integrity—a documented advantage of reactive flame-retardant approaches over additive treatments that may leach during laundering.

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